[4-(2-Methylbutan-2-yl)phenyl]methanol
Description
Contextual Significance of Substituted Benzyl (B1604629) Alcohol Architectures in Contemporary Organic Synthesis and Materials Science
Substituted benzyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a methylene (B1212753) bridge that is, in turn, bonded to a substituted benzene (B151609) ring. This structural motif is of considerable importance in modern chemical science. In organic synthesis, these architectures serve as versatile building blocks and key intermediates. The hydroxyl group can be readily oxidized to form aldehydes and carboxylic acids, or it can participate in esterification and etherification reactions. wikipedia.org Furthermore, the entire benzylic alcohol moiety can be involved in various carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling, to construct more complex molecular frameworks. organic-chemistry.org The reactivity of the benzyl alcohol can be finely tuned by the nature and position of the substituents on the aromatic ring, influencing reaction rates and selectivity. researchgate.net
In materials science, substituted benzyl alcohols and their derivatives are integral to the production of a wide range of polymers, including polyesters and epoxy resins. patsnap.com They can function as chain-terminating agents, which allows for the control of polymer molecular weight and, consequently, the material's physical properties. patsnap.com The aromatic ring provides rigidity and thermal stability to the polymer backbone, while the substituents can be chosen to impart specific functionalities, such as altered solubility, reactivity, or optical properties. Derivatives of substituted benzyl alcohols are also utilized in the formulation of coatings, adhesives, and sealants, where they contribute to the final product's performance and durability. europa.eu
Systematic Nomenclature and Distinctive Structural Features of [4-(2-Methylbutan-2-yl)phenyl]methanol
The compound this compound is identified by a systematic IUPAC name that precisely describes its molecular structure. The parent structure is methanol (B129727), which is substituted by a phenyl group, making it a "phenyl]methanol". This core is also known as benzyl alcohol. wikipedia.orgnih.gov The phenyl ring features a substituent at the fourth carbon atom (the 'para' position) relative to the methanol group. This substituent is a "2-methylbutan-2-yl" group, a five-carbon alkyl chain (pentyl) arranged as a tertiary butyl group with one methyl extended to an ethyl group. This specific isomer is commonly known as the tert-amyl group.
The molecule's structure, therefore, consists of three key components:
A Benzylic Alcohol Core : The phenyl]methanol part, which is the reactive center for many of the characteristic reactions of this class of compounds.
A Tertiary Alkyl Substituent : The 2-methylbutan-2-yl (or tert-amyl) group, which is a bulky, non-polar moiety. Its size can sterically influence reactions at the nearby benzylic hydroxyl group, and its electron-donating inductive effect can modulate the reactivity of the aromatic ring.
A Para-Substitution Pattern : The 1,4-disubstituted benzene ring, which positions the bulky alkyl group opposite the methanol group.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 444921-39-5 chemscene.com |
| Molecular Formula | C12H18O chemscene.com |
| Molecular Weight | 178.27 g/mol chemscene.com |
Overview of Existing Research Trajectories and Identification of Key Knowledge Gaps for this compound
The available body of research on this compound is limited, with information primarily found in patent literature and industrial chemical databases rather than in fundamental academic studies. This distribution suggests that the compound's primary role is that of a specialized chemical intermediate or a component in industrial formulations.
One significant research trajectory is its use as a precursor in pharmaceutical synthesis. Patent literature describes the synthesis of p-tert-amyl benzyl bromide, a closely related compound where the hydroxyl group is replaced by bromine. google.com This bromide is identified as an intermediate in the synthesis of amorolfine, an antifungal drug. google.com This indicates a specific, high-value application for derivatives of this compound.
Another trajectory points towards its application in materials science. The European Chemicals Agency (ECHA) has information on a substance described as a reaction mass containing tris[4-(2-methylbutan-2-yl)phenyl] phosphite. europa.eu This phosphite ester, derived from the parent alcohol, is used in industrial products such as polymers, adhesives, sealants, and coating products. europa.eu This suggests a role for the [4-(2-methylbutan-2-yl)phenyl] moiety in creating additives or monomers for polymer-based materials.
The primary knowledge gap is the lack of comprehensive academic research into the fundamental chemical and physical properties of this compound itself. There is a scarcity of published data on its detailed reaction kinetics, spectroscopic characterization (NMR, IR, MS), and crystallographic structure. Furthermore, while its utility as an intermediate is established in specific patents, its broader potential in organic synthesis has not been extensively explored in peer-reviewed literature. The potential influence of the bulky tert-amyl group on the stereochemical outcomes of reactions at the benzylic center remains an uninvestigated area.
Scope and Defined Research Objectives of the Scholarly Inquiry
The scope of this article is to provide a foundational scholarly overview of this compound based on currently available information. This inquiry is structured to collate and present the compound's identity, place it within the significant class of substituted benzyl alcohols, and summarize its known applications as derived from patent and industrial sources.
The defined research objectives of this inquiry are:
To establish the chemical significance of the substituted benzyl alcohol framework as a basis for understanding the potential reactivity and utility of the title compound.
To systematically define the nomenclature and structural characteristics of this compound.
To synthesize the fragmented information from disparate sources to present a coherent picture of the compound's current applications in the pharmaceutical and materials industries.
To explicitly identify and highlight the significant gaps in the academic literature concerning the compound's fundamental chemistry, thereby outlining clear avenues for future research.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDVJRKFNKWLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Methylbutan 2 Yl Phenyl Methanol
Retrosynthetic Analysis and Strategic Approaches to the Target Compound
A retrosynthetic analysis of [4-(2-Methylbutan-2-yl)phenyl]methanol reveals two primary strategic disconnections. The first, and most straightforward, involves the functional group interconversion (FGI) of the benzyl (B1604629) alcohol moiety back to a more stable precursor carbonyl group, such as an aldehyde, ester, or carboxylic acid. This approach simplifies the target to a 4-substituted benzaldehyde (B42025) or benzoic acid derivative.
Electrophilic Aromatic Substitution: This strategy involves alkylating a simple benzene (B151609) ring with a suitable five-carbon electrophile.
Cross-Coupling Reactions: This approach builds the arene-alkyl bond by coupling a pre-functionalized aromatic ring with an appropriate alkyl partner.
These retrosynthetic pathways form the basis for the forward synthetic strategies discussed in the following sections, which aim to construct the 4-(2-methylbutan-2-yl)phenyl moiety first, followed by the installation of the benzyl alcohol functionality.
Synthesis of the 4-(2-Methylbutan-2-yl)phenyl Moiety
The construction of the 4-substituted phenyl core is arguably the most challenging aspect of the synthesis, requiring precise control over regioselectivity to obtain the desired para isomer.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. kyoto-u.ac.jp While traditionally challenging for C(sp²)-C(sp³) bonds involving tertiary alkyl groups due to issues like β-hydride elimination, recent advances in ligand and catalyst design have expanded their scope.
A potential approach involves the coupling of a tertiary organometallic reagent with an aryl halide. For instance, a Negishi-type coupling could employ a (2-methylbutan-2-yl)zinc halide with 4-bromobenzyl alcohol (or a protected version). The success of such reactions is highly dependent on the choice of the palladium catalyst and supporting ligand. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reductive elimination and suppress side reactions.
Another strategy, the Buchwald-Hartwig amination, has been adapted for etherification, demonstrating the utility of specialized palladium-ligand systems for coupling with sterically hindered substrates. organic-chemistry.org A similar conceptual approach could be applied to C-C bond formation, using a suitable tertiary alkyl nucleophile with a functionalized aryl halide. These methods offer a high degree of regiochemical control, as the substitution pattern is predetermined by the starting aryl halide.
Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Aryl Partner | Alkyl Partner | Typical Catalyst/Ligand System | Key Considerations |
|---|---|---|---|---|
| Negishi Coupling | 4-Halobenzaldehyde | (2-Methylbutan-2-yl)zinc halide | Pd(dba)₂ / SPhos | Requires preparation of the organozinc reagent; sensitive to air and moisture. |
| Kumada Coupling | 4-Halobenzaldehyde | (2-Methylbutan-2-yl)magnesium halide | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ | Highly reactive Grignard reagent; risk of side reactions. |
| Suzuki Coupling | 4-Formylphenylboronic acid | 2-Halo-2-methylbutane | Pd(PPh₃)₄ / Base | Tertiary alkylboranes can be challenging to prepare and may have limited stability. |
This table presents conceptual applications of cross-coupling reactions for the target synthesis.
The Friedel-Crafts alkylation is a classic and direct method for forming arene-alkyl bonds. libretexts.org This reaction involves treating an aromatic ring with an alkyl halide or an alcohol in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., H₂SO₄). lumenlearning.comcerritos.edu
To synthesize the 4-(2-methylbutan-2-yl)phenyl moiety, benzene can be reacted with 2-chloro-2-methylbutane (B165293) or 2-methyl-2-butanol. The reaction proceeds via the formation of a stable tertiary carbocation, (CH₃)₂C⁺(CH₂CH₃), which then attacks the benzene ring. lumenlearning.com
A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity. The initial alkylation product, tert-amylbenzene, is more reactive than benzene itself because the alkyl group is an activating, ortho-, para-director. youtube.com This can lead to polyalkylation, yielding di- and tri-substituted products. However, the steric bulk of the tertiary amyl group significantly disfavors ortho-substitution, leading to a high preference for the para-product. cerritos.edu By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reactants), the formation of the desired 4-(2-methylbutan-2-yl)benzene can be optimized. The resulting intermediate can then be functionalized in a subsequent step (e.g., via Friedel-Crafts acylation) to introduce the precursor for the benzyl alcohol group.
An alternative to direct alkylation is the Friedel-Crafts acylation reaction. libretexts.org This involves reacting benzene with an acyl chloride, such as pivaloyl chloride ((CH₃)₃CCOCl), in the presence of a Lewis acid. This reaction has the advantage of not being susceptible to carbocation rearrangements and the resulting ketone product is deactivated, preventing polyacylation. The initial product would be 2,2-dimethyl-1-phenylpropan-1-one. While this introduces a tert-butyl group, a similar strategy with a suitable five-carbon acyl chloride could be envisioned. Following acylation, the ketone can be converted to the desired alkyl group via reductions like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.
Another approach involves the reaction of a benzylmagnesium halide with a suitable electrophile like isobutylene (B52900) oxide, which can produce related structures and highlights the versatility of organometallic reagents in building complex carbon skeletons. google.com
Formation of the Benzyl Alcohol Functionality
Once the 4-(2-methylbutan-2-yl)phenyl scaffold is in place, the final step is the generation of the primary alcohol functionality. This is typically achieved through the reduction of a corresponding carbonyl compound.
The choice of reducing agent is critical and depends on the starting carbonyl compound. The most common precursors are 4-(2-methylbutan-2-yl)benzaldehyde or methyl 4-(2-methylbutan-2-yl)benzoate.
Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice for this transformation as it is selective for aldehydes and ketones and can be used in protic solvents like methanol (B129727) or ethanol. tamu.edumdpi.com The reaction is typically fast and high-yielding at room temperature or below.
Reduction of Esters and Carboxylic Acids: Esters and carboxylic acids are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. It readily reduces esters and carboxylic acids to the corresponding primary alcohols. tamu.edu These reactions must be carried out in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide salts.
The chemoselectivity of these reagents is a key advantage. For instance, NaBH₄ can selectively reduce an aldehyde in the presence of an ester, while LiAlH₄ will reduce both. tamu.edu
Table 2: Comparison of Reducing Agents for Carbonyl Precursors
| Reducing Agent | Precursor Functional Group | Relative Reactivity | Typical Solvents | Key Features |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Mild | Methanol, Ethanol | Chemoselective for aldehydes/ketones; easy to handle; tolerates protic solvents. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid, Amide | Strong | THF, Diethyl Ether | Highly reactive; reduces most carbonyls; requires anhydrous conditions and careful workup. tamu.edu |
| Diborane (B₂H₆) / Borane-THF (BH₃·THF) | Carboxylic Acid, Aldehyde, Ketone | Moderate | THF | Selective for carboxylic acids over esters; less reactive than LiAlH₄. |
Grignard or Organolithium Addition to Formaldehyde followed by Aqueous Work-up
A primary and effective method for the synthesis of this compound involves the reaction of an organometallic reagent with formaldehyde. This classic carbon-carbon bond-forming reaction utilizes a Grignard or organolithium reagent derived from a substituted aryl halide.
The synthesis commences with the preparation of the organometallic reagent. The Grignard reagent, [4-(2-Methylbutan-2-yl)phenyl]magnesium bromide, is typically synthesized by reacting 1-bromo-4-(2-methylbutan-2-yl)benzene (B3272733) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). quora.com The reaction is initiated, if necessary, using methods like the addition of a small crystal of iodine.
Similarly, the organolithium reagent can be prepared through a halogen-metal exchange, for instance, by reacting 1-bromo-4-(2-methylbutan-2-yl)benzene with an alkyllithium reagent like n-butyllithium, typically in THF at low temperatures.
Once the organometallic reagent is formed in situ, it is reacted with a suitable source of formaldehyde. Paraformaldehyde, a solid polymer of formaldehyde, is often used as it is easier to handle than gaseous formaldehyde. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of formaldehyde.
The final step is an aqueous work-up. The reaction mixture is carefully quenched with an acidic aqueous solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl), to protonate the resulting alkoxide and yield the desired primary alcohol, this compound. soton.ac.uk The use of a dry solvent under an inert atmosphere is crucial throughout the reaction, as Grignard and organolithium reagents are highly sensitive to moisture and air. soton.ac.uk
Table 1: Reaction Parameters for Organometallic Addition to Formaldehyde
| Parameter | Condition |
| Starting Material | 1-bromo-4-(2-methylbutan-2-yl)benzene |
| Reagent | Magnesium (for Grignard) or n-Butyllithium (for Organolithium) |
| Electrophile | Paraformaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Work-up | Saturated Aqueous NH₄Cl Solution |
Hydroboration-Oxidation of Styrene (B11656) Derivatives
An alternative synthetic route to this compound is the hydroboration-oxidation of the corresponding styrene derivative, 4-(2-methylbutan-2-yl)styrene. This two-step process is renowned for its anti-Markovnikov regioselectivity, yielding the primary alcohol from the terminal alkene. beyondbenign.orglibretexts.orgwikipedia.org
The first step, hydroboration, involves the addition of a borane (B79455) reagent, commonly a borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the carbon-carbon double bond of the styrene derivative. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. libretexts.org This occurs in a concerted, syn-addition fashion, where both the boron and hydrogen add to the same face of the double bond. wikipedia.org The reaction proceeds through a four-membered ring transition state. One mole of BH₃ can react with three moles of the alkene to form a trialkylborane intermediate. masterorganicchemistry.com
The second step is the oxidation of the trialkylborane. This is typically achieved by treating the intermediate with hydrogen peroxide (H₂O₂) in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The hydroperoxide ion (HOO⁻) attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to the adjacent oxygen atom. This sequence is repeated for all three alkyl groups on the boron. The final hydrolysis of the resulting borate (B1201080) ester liberates the desired alcohol, this compound, and forms sodium borate as a byproduct. umb.edu A key advantage of this method is that it generally proceeds without skeletal rearrangements. libretexts.org
Table 2: Reagents for Hydroboration-Oxidation
| Step | Reagent | Purpose |
| 1. Hydroboration | Borane-Tetrahydrofuran (BH₃·THF) | Addition across the C=C double bond |
| 2. Oxidation | Hydrogen Peroxide (H₂O₂) and Sodium Hydroxide (NaOH) | Replacement of Boron with a Hydroxyl group |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The successful isolation and purification of this compound and its synthetic intermediates are critical for obtaining a high-purity product. The specific techniques employed depend on the physical properties of the compounds and the nature of the impurities.
Following the synthesis, a standard work-up procedure is typically performed. This often involves quenching the reaction mixture with an appropriate aqueous solution, such as dilute acid or a saturated salt solution like ammonium chloride. soton.ac.uk The product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or toluene. soton.ac.uk The combined organic layers are subsequently washed, often with brine, to remove residual water and water-soluble impurities.
Drying of the organic phase is a crucial step, commonly accomplished using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. soton.ac.uk The solvent is then removed from the dried organic solution under reduced pressure using a rotary evaporator.
For further purification of the crude product, column chromatography is a widely used and effective technique. rsc.org A silica (B1680970) gel stationary phase is most common for purifying moderately polar compounds like alcohols. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and byproducts. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).
In cases where the product is a high-boiling liquid, vacuum distillation can be an effective final purification step to achieve high purity (>97%). artfuelsforum.eu
Exploration of Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly integral to the design and optimization of synthetic routes, aiming to reduce environmental impact and enhance safety.
One key principle is atom economy , which is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. researchgate.net While Grignard reactions can have good atom economy, the hydroboration-oxidation sequence is less ideal due to the generation of stoichiometric borate byproducts. chegg.com
Solvent selection is another critical aspect. Traditional solvents for Grignard reactions, like diethyl ether and THF, have safety and environmental concerns. Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources and are less prone to peroxide formation. umb.edursc.orgresearchgate.net
The principle of catalysis is central to green chemistry, as catalytic reagents are superior to stoichiometric ones. sigmaaldrich.com In the context of hydroboration, the development of catalytic methods using earth-abundant metals or even metal-free catalysts can significantly improve the sustainability of the process. rsc.orgbohrium.comrsc.org This reduces waste and often allows for milder reaction conditions.
Energy efficiency is another core tenet. sigmaaldrich.com Synthetic methods should be designed to operate at ambient temperature and pressure whenever possible. The development of highly reactive catalysts can help lower the energy requirements of reactions. iastate.edu For instance, using catalytic hydroboration can avoid the high temperatures sometimes required for less reactive substrates. rsc.org Furthermore, process optimization, such as using more efficient distillation techniques for purification, can lead to significant energy savings. mdpi.comresearchgate.net
Finally, designing processes that use less hazardous chemical syntheses and inherently safer chemistry is paramount. This includes choosing reagents and reaction pathways that minimize the potential for accidents, explosions, and the generation of toxic waste. sigmaaldrich.com The move towards catalytic and solvent-free or greener solvent systems contributes significantly to this goal. researchgate.net
Mechanistic Insights into the Chemical Reactivity and Transformations of 4 2 Methylbutan 2 Yl Phenyl Methanol
Mechanistic Studies of Oxidation Reactions
The oxidation of [4-(2-Methylbutan-2-yl)phenyl]methanol can yield either the corresponding aldehyde, [4-(2-Methylbutan-2-yl)phenyl]methanal, or the carboxylic acid, 4-(2-Methylbutan-2-yl)benzoic acid, depending on the oxidant and reaction conditions employed. wikipedia.org
Kinetics and Reaction Mechanisms of Oxidation to Aldehyde and Carboxylic Acid Derivatives
The oxidation of primary alcohols to aldehydes and subsequently to carboxylic acids is a cornerstone of organic synthesis. For substituted benzyl (B1604629) alcohols like this compound, the reaction kinetics are sensitive to the nature of the substituent on the aromatic ring.
Kinetic Profile: Studies on various substituted benzyl alcohols have shown that electron-donating groups accelerate the rate of oxidation. semanticscholar.org The 4-(2-methylbutan-2-yl) group on the phenyl ring acts as an electron-donating substituent through induction, increasing the electron density at the benzylic carbon. This electronic effect facilitates the key step in many oxidation mechanisms: the transfer of a hydride ion from the benzylic carbon to the oxidant. A Hammett plot for such reactions typically yields a negative rho (ρ) value, confirming that electron-donating groups stabilize the transition state and speed up the reaction. semanticscholar.org
Reaction Mechanisms: The oxidation of a primary alcohol to a carboxylic acid generally proceeds through an intermediate aldehyde. wikipedia.org This aldehyde can be isolated if a mild oxidant is used, or it can be further oxidized in the presence of water and a strong oxidant. The aldehyde forms a hydrate (a geminal diol), which is then oxidized to the carboxylic acid. wikipedia.org
A variety of reagents can be employed for these transformations, each with its own mechanistic nuances.
| Oxidizing Agent/System | Product Selectivity | General Mechanistic Features |
| Dess-Martin Periodinane (DMP) | Aldehyde | A mild oxidant that operates under neutral conditions, avoiding over-oxidation. The reaction proceeds via a periodinane intermediate. wikipedia.org |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | A strong, efficient oxidant. The reaction is often performed under basic or acidic conditions. wikipedia.org |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid | A strong oxidant that rapidly converts primary alcohols to carboxylic acids. wikipedia.org |
| TEMPO-mediated Oxidation | Aldehyde or Carboxylic Acid | A catalytic system using a stable nitroxyl radical (like TEMPO) and a stoichiometric co-oxidant (like bleach, NaOCl). Selectivity can be controlled by reaction conditions. windows.net The mechanism involves an oxoammonium salt as the active oxidizing species. windows.net |
Influence of Catalyst Systems on Oxidation Pathways and Selectivity (e.g., photocatalytic, transition-metal mediated)
Modern synthetic methods increasingly rely on catalytic systems to achieve selective and efficient oxidation under milder, more environmentally friendly conditions. rsc.org
Photocatalytic Oxidation: Visible-light photocatalysis offers a green alternative to traditional oxidation methods. organic-chemistry.org Using organic dyes like Eosin Y as a photocatalyst and molecular oxygen as the terminal oxidant, benzylic alcohols can be selectively oxidized to aldehydes. organic-chemistry.org The mechanism is believed to involve a photocatalytic hydrogen atom transfer (HAT) process, where the excited photocatalyst generates a benzyl radical from the alcohol. This radical then reacts with oxygen to form the aldehyde. organic-chemistry.org For this compound, the electron-donating substituent is expected to enhance the reaction rate by stabilizing the intermediate benzylic radical. organic-chemistry.org Hybrid materials, such as organic-inorganic perovskites (e.g., FAPbBr₃/TiO₂), have also been shown to be efficient photocatalysts for the selective oxidation of benzylic alcohols. acs.org
Transition-Metal Mediated Oxidation: Soluble and heterogeneous transition metal complexes are widely used to catalyze the aerobic oxidation of alcohols. rsc.org Metals such as copper, iron, ruthenium, and cerium have been employed in various catalytic systems. google.combookpi.orgresearchgate.netmdpi.com
Iron Phthalocyanine Catalysts: In the presence of a hydroperoxide like tert-butyl hydroperoxide (TBHP), transition metal phthalocyanines can catalyze the oxidation of primary alcohols to aldehydes. google.com
Cerium(IV) Catalysis: The oxidation of alcohols using Ce(IV) as an oxidant can be catalyzed by various transition metal ions. bookpi.orgresearchgate.net The catalytic efficiency often follows the Irving-Williams series for the stability of the intermediate metal-alcohol complexes. bookpi.org The mechanism involves the formation of an intermediate complex between the catalyst, the alcohol, and the oxidant, followed by an electron transfer step. researchgate.net
Investigation of Electron Transfer Pathways and Radical Intermediates
Many oxidation pathways, particularly those initiated by light or involving certain metal catalysts, proceed through radical intermediates.
Radical Formation: In atmospheric chemistry, the oxidation of benzyl alcohol initiated by hydroxyl (•OH) radicals has been studied extensively. The reaction can proceed either by hydrogen atom abstraction from the -CH₂- group or by •OH addition to the aromatic ring. researchgate.netnih.gov The abstraction pathway directly forms a resonance-stabilized benzylic radical. This radical can then react with molecular oxygen to form a peroxy radical, which ultimately leads to the formation of the aldehyde. nih.gov
Proton-Coupled Electron Transfer (PCET): Some modern oxidation methods are proposed to proceed via a Proton-Coupled Electron Transfer (PCET) mechanism. acs.org In this concerted process, an electron is transferred from the π-system of the aromatic ring while a proton is simultaneously abstracted from the benzylic position. acs.org This pathway avoids high-energy intermediates like arene radical cations or benzylic anions. The electron-donating 4-(2-methylbutan-2-yl) group would facilitate the electron transfer from the π-system, making this compound a suitable substrate for such a mechanism. The resulting benzylic radical can then be further oxidized to the final product. acs.org
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group of this compound is a versatile functional handle for a variety of chemical transformations beyond oxidation.
Esterification and Etherification Reactions for Structural Derivatization
Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid). The reaction is an equilibrium process driven to completion by removing water.
Etherification: Ethers can be synthesized from this compound through several methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.
Nucleophilic Substitution Reactions (Sₙ1/Sₙ2) and Solvolysis Studies
For nucleophilic substitution to occur, the hydroxyl group (-OH), a poor leaving group, must first be converted into a good leaving group. This is typically achieved by protonation under acidic conditions (forming -OH₂⁺) or by converting it into a sulfonate ester (like a tosylate). The resulting substrate, a [4-(2-Methylbutan-2-yl)phenyl]methyl derivative, is a primary benzylic system that can react via either Sₙ1 or Sₙ2 mechanisms.
Mechanistic Dichotomy (Sₙ1 vs. Sₙ2):
Sₙ2 Pathway: As a primary substrate, an Sₙ2 reaction is generally favored. This involves a backside attack by a nucleophile in a single, concerted step. Strong, unhindered nucleophiles promote this pathway. studentdoctor.net
Sₙ1 Pathway: The benzylic position allows for the formation of a carbocation intermediate that is highly stabilized by resonance with the adjacent phenyl ring. The electron-donating 4-(2-methylbutan-2-yl) group provides additional stabilization to this carbocation through an inductive effect, making an Sₙ1 pathway particularly viable for this substrate, even though it is primary. researchgate.net This pathway is favored by polar protic solvents (which stabilize the carbocation intermediate) and weak nucleophiles. studentdoctor.netreddit.com
Solvolysis Studies: Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. Studies on substituted benzyl chlorides have demonstrated that the mechanism can shift from Sₙ2 for electron-withdrawn systems to Sₙ1 for systems with strong electron-donating groups in the para position. researchgate.netnih.gov Given the electron-donating nature of the 4-(2-methylbutan-2-yl) group, the solvolysis of a corresponding halide or tosylate derivative in a polar protic solvent like water or ethanol would likely proceed with significant, if not dominant, Sₙ1 character. researchgate.netnih.gov
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, OH⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Substrate Feature | Stabilized carbocation (Benzylic + EDG) | Sterically unhindered primary carbon |
Strategies for Hydroxyl Group Protection and Deprotection in Complex Syntheses
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. The hydroxyl group of this compound, being a primary benzylic alcohol, is susceptible to a variety of reactions, including oxidation, esterification, and etherification. Consequently, its temporary masking as a protecting group is often a necessary tactic to prevent unwanted side reactions during transformations elsewhere in the molecule. The choice of a suitable protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease and selectivity of its removal.
Given the steric hindrance imparted by the adjacent bulky tert-amyl group, protecting groups that are introduced under mild conditions and are amenable to selective cleavage are highly desirable. Common strategies for the protection of benzylic alcohols like this compound involve the formation of ethers or silyl ethers.
Silyl Ethers: Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability towards many non-acidic reagents, and facile cleavage under specific conditions. For a sterically hindered alcohol, the choice of the silylating agent is crucial.
tert-Butyldimethylsilyl (TBS) Ethers: Formation of a TBS ether from this compound can be achieved by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The bulky nature of the TBS group makes it stable to a wide range of reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and mild acidic or basic hydrolysis. Deprotection is typically accomplished using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or by treatment with acids like hydrofluoric acid (HF) or trifluoroacetic acid (TFA).
Triisopropylsilyl (TIPS) Ethers: For even greater steric bulk and stability, a triisopropylsilyl group can be employed. The introduction of the TIPS group is analogous to that of the TBS group, using triisopropylsilyl chloride (TIPSCl). The increased steric hindrance of the TIPS group provides enhanced stability towards acidic conditions compared to the TBS group. Cleavage of TIPS ethers also requires fluoride ions or strong acids.
The relative stability of common silyl ethers follows the general trend: TMS < TES < TBS < TIPS < TBDPS (tert-Butyldiphenylsilyl). This differential stability allows for orthogonal protection strategies in molecules with multiple hydroxyl groups, where one silyl ether can be selectively removed in the presence of another.
Interactive Data Table: Common Silyl Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions | Relative Stability |
| Trimethylsilyl | TMS | TMSCl, Hexamethyldisilazane (HMDS) | Mild acid (e.g., acetic acid), K2CO3/MeOH | Low |
| Triethylsilyl | TES | TESCl | Mild acid, TBAF | Moderate |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl | TBAF, HF, TFA | High |
| Triisopropylsilyl | TIPS | TIPSCl | TBAF, HF | Very High |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | TBAF, HF | Very High |
Benzyl Ethers: Protection of the hydroxyl group as a benzyl ether is another robust strategy. The formation of a benzyl ether from this compound can be achieved via the Williamson ether synthesis, by treating the corresponding alkoxide (formed with a base like sodium hydride, NaH) with benzyl bromide (BnBr). Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. A key advantage of the benzyl protecting group is its facile removal by catalytic hydrogenolysis (e.g., H2 gas with a palladium on carbon catalyst, Pd/C), a method that is orthogonal to the cleavage of many other protecting groups.
Orthogonal Protection Strategies: In the synthesis of complex molecules that may contain multiple functional groups requiring protection, an orthogonal protection strategy is essential. This involves the use of protecting groups that can be removed under distinct and non-interfering conditions. For instance, a molecule could be functionalized with both a TBS-protected alcohol and a benzyl-protected alcohol. The TBS group can be selectively cleaved with a fluoride source without affecting the benzyl ether. Subsequently, the benzyl group can be removed by hydrogenolysis without impacting other functional groups that might be sensitive to fluoride ions. This selective deprotection allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule, providing a powerful tool for convergent and efficient synthetic routes.
Reactivity and Substitution Patterns on the Aromatic Ring
The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic and steric effects of its two substituents: the bulky tert-amyl group and the hydroxymethyl group. These substituents influence both the rate of reaction and the regioselectivity of the substitution.
Electrophilic Aromatic Substitution (EAS) with Respect to the Bulky Alkyl and Hydroxymethyl Substituents
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, and the directing effects of the substituents on the benzene (B151609) ring are of paramount importance in predicting the outcome of such reactions.
Directing Effects of the Substituents:
tert-Amyl Group (-C(CH₃)₂(C₂H₅)): The 2-methylbutan-2-yl (tert-amyl) group is a bulky alkyl group. Alkyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. As an electron-donating group, the tert-amyl group is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself. However, due to its significant steric bulk, substitution at the ortho positions (positions 3 and 5) is severely hindered. Consequently, electrophilic attack is strongly favored at the para position (position 1, which is already substituted by the hydroxymethyl group).
Combined Directing Effects and Predicted Regioselectivity:
In this compound, the two substituents are para to each other. The tert-amyl group strongly directs incoming electrophiles to its ortho positions (positions 3 and 5). The hydroxymethyl group also directs to its ortho positions (positions 3 and 5). Therefore, both substituents reinforce the directing of electrophilic attack to the 3 and 5 positions of the aromatic ring.
Given the significant steric hindrance from the tert-amyl group, the accessibility of the ortho positions (3 and 5) to the incoming electrophile will be a critical factor in determining the product distribution. For smaller electrophiles, a mixture of 3- and 5-substituted products might be expected. However, for bulkier electrophiles, the reaction rate may be significantly reduced, or substitution may be inhibited altogether.
Interactive Data Table: Predicted Regioselectivity of EAS on this compound
| Electrophilic Reaction | Electrophile (E⁺) | Expected Major Product(s) | Rationale |
| Nitration | NO₂⁺ | [4-(2-Methylbutan-2-yl)-3-nitrophenyl]methanol | Both substituents direct to the 3 and 5 positions. Steric hindrance from the tert-amyl group may influence the ratio of isomers. |
| Halogenation (e.g., Bromination) | Br⁺ | [3-Bromo-4-(2-methylbutan-2-yl)phenyl]methanol | Similar to nitration, substitution is directed to the positions ortho to both groups. |
| Sulfonation | SO₃H⁺ | [4-(2-Methylbutan-2-yl)-3-sulfophenyl]methanol | The bulky sulfonyl group will strongly favor the less sterically hindered position if there is a significant difference. |
| Friedel-Crafts Alkylation | R⁺ | Reaction is likely to be slow or unsuccessful. | The deactivating nature of the hydroxymethyl group and steric hindrance from the tert-amyl group will disfavor this reaction. |
| Friedel-Crafts Acylation | RC=O⁺ | Reaction is likely to be very slow or unsuccessful. | The deactivating nature of the hydroxymethyl group and the steric hindrance will significantly impede this reaction. |
Hydrogenation of the Aromatic Ring and Formation of Cyclohexane Derivatives
The catalytic hydrogenation of the aromatic ring in this compound leads to the formation of the corresponding cyclohexane derivative, [4-(2-Methylbutan-2-yl)cyclohexyl]methanol. This transformation involves the saturation of the benzene ring and requires more forcing conditions than the hydrogenation of simple alkenes due to the inherent stability of the aromatic system.
Reaction Conditions and Catalysts:
The reduction of the aromatic ring is typically carried out using heterogeneous catalysts under elevated hydrogen pressure and temperature.
Catalysts: Common catalysts for this transformation include platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on materials like carbon (C), alumina (Al₂O₃), or silica (B1680970) (SiO₂). Raney nickel is also an effective catalyst. For the hydrogenation of substituted benzenes, rhodium on carbon (Rh/C) is often a highly active catalyst, allowing the reaction to proceed under milder conditions than with platinum or palladium catalysts.
Reaction Conditions:
Hydrogen Pressure: High pressures of hydrogen gas (typically ranging from 500 to 2000 psi or higher) are generally required to overcome the aromatic stabilization energy.
Temperature: Elevated temperatures, often in the range of 100-200 °C, are used to increase the reaction rate.
Solvent: The reaction is usually conducted in a solvent that is inert under the reaction conditions, such as ethanol, methanol (B129727), or cyclohexane.
Selectivity and Potential Side Reactions:
A potential side reaction during the hydrogenation of benzylic alcohols is hydrogenolysis of the C-O bond, which would lead to the formation of 4-(2-methylbutan-2-yl)methylcyclohexane. The choice of catalyst and reaction conditions can influence the selectivity of the reaction. For instance, rhodium-based catalysts are often preferred for the hydrogenation of aromatic rings with minimal hydrogenolysis of benzylic C-O bonds.
Interactive Data Table: Catalytic Systems for Aromatic Ring Hydrogenation
| Catalyst | Support | Typical Pressure (psi) | Typical Temperature (°C) | Notes |
| Rhodium | Carbon (C) | 500 - 1500 | 25 - 100 | High activity, often allows for milder conditions. Good for minimizing hydrogenolysis. |
| Platinum | Alumina (Al₂O₃) or Carbon (C) | 1000 - 3000 | 100 - 200 | Effective but may require more forcing conditions. |
| Ruthenium | Carbon (C) | 1000 - 3000 | 100 - 200 | Can be very active, but may also promote hydrogenolysis. |
| Raney Nickel | - | 1000 - 3000 | 150 - 250 | A cost-effective but often less selective catalyst requiring high temperatures and pressures. |
The resulting [4-(2-Methylbutan-2-yl)cyclohexyl]methanol is a saturated alicyclic alcohol, which will exhibit the typical reactivity of a primary alcohol and a substituted cyclohexane ring, opening up further avenues for synthetic transformations.
Advanced Spectroscopic and Computational Characterization of 4 2 Methylbutan 2 Yl Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For [4-(2-Methylbutan-2-yl)phenyl]methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of its proton (¹H) and carbon-13 (¹³C) spectra.
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the tert-amyl group. The aromatic protons are expected to appear as two distinct doublets in the aromatic region (typically δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons (-CH₂OH) would likely present as a singlet around δ 4.6 ppm, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The tert-amyl group will exhibit a quartet for the methylene protons (-CH₂) and triplets and singlets for the methyl groups (-CH₃).
The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons will show four distinct signals, with the carbons bearing the substituents (C1 and C4) having characteristic chemical shifts. The benzylic carbon will appear around δ 65 ppm, while the carbons of the tert-amyl group will have signals in the aliphatic region.
To achieve a complete and unambiguous assignment, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY: This experiment reveals proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons within the ethyl moiety of the tert-amyl group.
HSQC: This experiment correlates directly bonded carbon and proton atoms. It would link the aromatic proton signals to their corresponding carbon signals and the benzylic methylene protons to the benzylic carbon.
HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to the C1 and C2/C6 aromatic carbons, and from the protons of the tert-amyl group to the C4 aromatic carbon.
Based on established NMR principles and data from structurally similar compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ are presented in the tables below.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (2,6) | ~7.35 | d |
| Ar-H (3,5) | ~7.28 | d |
| -CH₂OH | ~4.65 | s |
| -OH | Variable | br s |
| -CH₂- (amyl) | ~1.65 | q |
| -CH₃ (amyl, x2) | ~1.25 | s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Ar) | ~148 |
| C4 (Ar) | ~138 |
| C2, C6 (Ar) | ~127 |
| C3, C5 (Ar) | ~126 |
| -CH₂OH | ~65 |
| C(quat, amyl) | ~38 |
| -CH₂- (amyl) | ~32 |
| -CH₃ (amyl, x2) | ~28 |
The conformational preferences of this compound, particularly regarding the orientation of the bulky tert-amyl group and the hydroxymethyl group relative to the phenyl ring, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are in close proximity.
It would be expected to observe NOE correlations between the protons of the benzylic methylene group and the ortho-protons of the phenyl ring (H-2, H-6). Similarly, NOE signals between the protons of the tert-amyl group (specifically the methyl and methylene protons closest to the ring) and the other set of ortho-protons (H-3, H-5) would confirm their spatial relationship. The presence and intensity of these cross-peaks can provide insights into the time-averaged conformation of the molecule in solution. Analysis of long-range coupling constants, if observable, could also provide complementary information about bond torsions.
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline state. For derivatives of this compound, such as esters or ethers, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide valuable data.
The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, differences in chemical shifts compared to the solution state can indicate the effects of crystal packing forces on the molecular conformation. Studies on related substituted phenols have demonstrated the utility of ssNMR in characterizing intermolecular interactions and the dynamics of alkyl side chains within a crystal lattice. americanelements.com
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₈O), the expected accurate mass of the molecular ion [M]⁺˙ can be calculated. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [C₁₂H₁₈O]⁺˙ | 178.1358 |
The experimental determination of the m/z value with high precision would confirm the elemental composition and, by extension, the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.
For this compound, several characteristic fragmentation pathways are expected under electron ionization (EI) or CID conditions. The fragmentation of benzyl (B1604629) alcohols often involves the loss of a hydrogen atom or the hydroxyl group. libretexts.orglibretexts.org A significant fragmentation pathway for alkylbenzenes is benzylic cleavage.
Key predicted fragmentation pathways include:
Loss of an ethyl radical: Cleavage of the C-C bond in the tert-amyl group can lead to the loss of a C₂H₅˙ radical (29 Da), resulting in a stable benzylic-type cation.
Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to the loss of an H₂O molecule (18 Da) from the molecular ion. libretexts.org
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the tert-amyl group can occur.
Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation of the benzyl portion can lead to the formation of the tropylium cation (C₇H₇⁺) at m/z 91.
Predicted Major Fragments in MS/MS
| m/z (Predicted) | Proposed Fragment |
|---|---|
| 163 | [M - CH₃]⁺ |
| 160 | [M - H₂O]⁺˙ |
| 149 | [M - C₂H₅]⁺ |
| 131 | [M - H₂O - C₂H₅]⁺ |
| 107 | [M - C₅H₁₁]⁺ |
The systematic analysis of these fragments allows for the confident identification and structural confirmation of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the subtle energetic landscape of molecular conformations.
The infrared and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups. The assignment of these bands is crucial for a complete structural characterization. While a dedicated experimental spectrum for this specific molecule is not widely published, the expected vibrational frequencies can be reliably predicted based on extensive data from analogous compounds. nih.govnih.gov
The primary functional groups in this compound are the hydroxyl (-OH) group, the phenyl ring, and the tert-amyl (2-methylbutan-2-yl) group. The hydroxyl group gives rise to a characteristic O-H stretching vibration, which is typically observed as a broad band in the infrared spectrum in the region of 3200-3600 cm⁻¹. The broadness of this band is often indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1000-1050 cm⁻¹ region.
The phenyl group exhibits several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a set of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
The aliphatic tert-amyl group also contributes to the vibrational spectrum. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-2970 cm⁻¹ range. The C-H bending vibrations will appear in the 1365-1470 cm⁻¹ region. The presence of the quaternary carbon is characterized by skeletal vibrations at lower frequencies.
A representative table of expected characteristic vibrational frequencies for this compound is presented below, based on established group frequencies from similar molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Hydroxyl | O-H Stretch (H-bonded) | 3200-3600 (broad) | IR |
| Hydroxyl | O-H Bend | ~1420 | IR |
| Hydroxyl | C-O Stretch | 1000-1050 | IR |
| Phenyl Ring | Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Phenyl Ring | Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Phenyl Ring | C-H Out-of-Plane Bend | 800-860 (para-subst.) | IR |
| Aliphatic | C-H Stretch (CH₃, CH₂) | 2850-2970 | IR, Raman |
| Aliphatic | C-H Bend (CH₃, CH₂) | 1365-1470 | IR, Raman |
Vibrational spectroscopy is particularly sensitive to intramolecular interactions, such as hydrogen bonding, which can significantly influence the conformational preferences of a molecule. researchgate.netresearchgate.net In this compound, the hydroxyl group can act as a hydrogen bond donor, and the π-system of the phenyl ring can act as a hydrogen bond acceptor. This can lead to the formation of an intramolecular O-H···π hydrogen bond.
The presence of such an interaction would be evidenced by a shift in the O-H stretching frequency to a lower wavenumber compared to a "free" hydroxyl group. nih.gov The study of the vibrational spectra in different solvents of varying polarity can help to distinguish between intramolecular and intermolecular hydrogen bonding. In dilute solutions of non-polar solvents, the observation of a shifted O-H band would strongly suggest an intramolecular interaction.
Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental vibrational spectroscopy to explore the potential energy surface of the molecule and identify stable conformers. dntb.gov.uanih.gov For this compound, different rotational isomers (rotamers) can exist due to rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, and the C-C bond connecting the phenyl ring to the tert-amyl group. Theoretical calculations can predict the vibrational frequencies for each stable conformer, and a comparison with the experimental spectrum can provide insights into the dominant conformation in the gas phase or in solution.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
While obtaining suitable single crystals of the parent compound this compound might be challenging, the formation of crystalline derivatives can provide invaluable structural information. semanticscholar.orgmdpi.commdpi.comresearchgate.netresearchgate.net The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.
A single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles for the molecule in the solid state. This would definitively establish the preferred conformation adopted in the crystal lattice. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal. For instance, it would be possible to observe if the hydroxyl groups form intermolecular hydrogen-bonded chains or other motifs.
| Structural Parameter | Expected Information from SC-XRD |
| Bond Lengths | Precise C-C, C-O, C-H, and O-H distances. |
| Bond Angles | Angles between atoms, defining the molecular geometry. |
| Torsion Angles | Dihedral angles defining the 3D conformation. |
| Intermolecular Interactions | Hydrogen bonding distances and angles, π-π stacking. |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science. researchgate.netresearchgate.net Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that polymorph. By comparing the PXRD patterns of different batches of solid this compound prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one can determine if polymorphism exists. The identification of different polymorphs is crucial for ensuring the consistency and reproducibility of the material's properties.
Time-Resolved and In Situ Spectroscopic Techniques
While conventional spectroscopic methods provide a static picture of a molecule, time-resolved and in situ techniques allow for the study of dynamic processes. Time-resolved spectroscopy can be used to monitor the excited-state dynamics of this compound following photoexcitation. For example, techniques like transient absorption spectroscopy could probe the lifetime of excited states and identify any photochemical processes that may occur.
In situ spectroscopic techniques, such as in situ IR or Raman spectroscopy, can be employed to monitor chemical reactions involving this compound in real-time. nih.govnih.gov This would allow for the identification of reaction intermediates and the elucidation of reaction mechanisms. For example, the esterification of the alcohol could be followed by monitoring the disappearance of the O-H stretching band and the appearance of the C=O stretching band of the ester product. These advanced techniques provide a deeper understanding of the reactivity and dynamic behavior of the molecule.
Computational Chemistry and Molecular Modeling
Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into molecular properties and reaction dynamics.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Below is a table of hypothetical DFT-calculated parameters for this compound at the B3LYP/6-31G(d) level of theory.
| Parameter | Calculated Value |
| C-O Bond Length (Å) | 1.425 |
| C-C-O Bond Angle (°) | 112.5 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | 1.15 |
| HOMO-LUMO Gap (eV) | 7.40 |
This is a hypothetical data table for illustrative purposes.
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules. While computationally more expensive than DFT, ab initio calculations can be used to benchmark DFT results and to obtain more precise energetic information for reaction pathways. For a molecule the size of this compound, such calculations would be computationally demanding but could offer very accurate predictions of its electronic properties and reactivity. Ab initio methods have been used to study the stability of related MAX phase compounds. aps.org
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the 2-methylbutan-2-yl group and the hydroxymethyl group. Furthermore, simulations of the molecule in a solvent can reveal details about its solvation shell and intermolecular interactions, such as hydrogen bonding. MD simulations have been successfully applied to study the behavior of benzyl alcohol and its derivatives in various environments, including in solution and at interfaces. nih.gov These studies provide a framework for understanding how the bulky alkyl substituent in this compound might influence its aggregation behavior and interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The in-silico prediction of spectroscopic parameters is a cornerstone of modern chemical analysis, offering a powerful complement to experimental measurements. For a molecule such as this compound, computational methods can provide valuable insights into its structural and electronic properties, aiding in spectral assignment and characterization. These predictive techniques are broadly categorized into two main approaches: empirical or data-driven methods and first-principles or quantum mechanical calculations. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation and verification. jst.go.jp A variety of computational tools and methodologies are available for this purpose, ranging from simple additive models based on empirical data to more sophisticated quantum mechanical calculations. nih.gov Machine learning algorithms, particularly graph neural networks, have emerged as a powerful and rapid method for predicting NMR chemical shifts with a high degree of accuracy. jst.go.jp These models are trained on vast databases of experimentally determined NMR data. chemaxon.com
For this compound, several online platforms and software packages can generate predicted NMR spectra. youtube.comnmrdb.orgprospre.camestrelab.com These tools analyze the molecular structure and, using their underlying algorithms, estimate the chemical shift for each nucleus. The predicted values serve as a valuable guide for assigning peaks in an experimental spectrum.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a standard NMR prediction algorithm.
Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on -CH₂OH) | 4.58 | C (on -C H₂OH) | 65.2 |
| H (on phenyl ring, ortho to -CH₂OH) | 7.32 | C (on C ₆H₄, attached to -CH₂OH) | 141.5 |
| H (on phenyl ring, meta to -CH₂OH) | 7.35 | C (on C ₆H₄, ortho to -CH₂OH) | 127.8 |
| H (on -CH₂) | 1.65 | C (on C ₆H₄, meta to -CH₂OH) | 125.9 |
| H (on terminal -CH₃) | 0.88 | C (on C ₆H₄, para to -CH₂OH) | 149.3 |
| H (on quaternary C) | N/A | C (quaternary, in tert-amyl group) | 38.1 |
| H (on other -CH₃) | 1.28 | C (on -C H₂ in tert-amyl group) | 32.5 |
| C (on terminal -C H₃ in tert-amyl group) | 9.2 | ||
| C (on other -C H₃ in tert-amyl group) | 28.9 |
Note: These are predicted values and may differ from experimental results. The prediction was performed using a standard cheminformatics tool.
Vibrational Frequency Prediction:
Computational chemistry provides robust methods for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. entos.ai These calculations are instrumental in assigning experimental vibrational bands to specific molecular motions. numberanalytics.com The most common approach involves performing a geometry optimization of the molecule followed by a frequency calculation, typically using density functional theory (DFT) methods. ijceronline.com
The output of a vibrational frequency calculation includes a list of frequencies and their corresponding IR intensities and Raman activities. entos.ai Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. For this compound, such calculations would help in identifying characteristic frequencies associated with the O-H stretch of the alcohol, the C-O stretch, aromatic C-H stretches, and the various vibrations of the tert-amyl group. ijceronline.com The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. jst.go.jp
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Mechanistic Understanding and Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of a compound with its physicochemical properties or biological activity. numberanalytics.commeilerlab.org These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental studies. nih.gov
The development of a QSPR model involves several key steps:
Data Set Compilation: A diverse set of molecules with known experimental data for the property of interest is collected. numberanalytics.com
Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural, topological, and electronic features of the molecules are calculated. numberanalytics.com
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical relationship between the descriptors and the property. numberanalytics.com
Model Validation: The predictive power and robustness of the model are rigorously assessed using internal and external validation techniques. mdpi.com
For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, or partition coefficient. nih.govnih.gov Furthermore, QSPR can be extended to model reactivity. For instance, a model could be built to predict the rate constant for a specific reaction involving the benzylic alcohol, such as its oxidation or esterification. Such a model would provide insights into the electronic and steric factors that govern the reactivity of this compound and related aromatic alcohols. The descriptors in a successful QSPR model for reactivity might include quantum chemical parameters like HOMO-LUMO energies, partial charges on the atoms involved in the reaction, and steric parameters describing the bulkiness of the substituents. rsc.orgacs.org By analyzing the contribution of different descriptors to the model, a deeper mechanistic understanding of the reaction can be achieved. mdpi.com
Applications in Advanced Organic Materials and Complex Molecule Synthesis
Role as a Monomer and Building Block in Polymer Chemistry
The incorporation of bulky side groups into polymer chains is a well-known strategy to modify their physical and chemical properties. hku.hknih.govrsc.org The tert-amyl group in [4-(2-Methylbutan-2-yl)phenyl]methanol presents a significant steric profile that could influence polymer architecture and characteristics.
Synthesis of Functional Polymers (e.g., polyesters, polyethers, polycarbonates, polyamides) Incorporating Bulky Side Chains
In principle, this compound could serve as a monomer in the synthesis of various functional polymers.
Polyesters: Through polycondensation with dicarboxylic acids or their derivatives, this alcohol could be incorporated into polyester (B1180765) chains. york.ac.uk The bulky side group would likely disrupt chain packing, potentially leading to amorphous materials with lower glass transition temperatures and increased solubility in organic solvents compared to their non-substituted counterparts.
Polyethers: The synthesis of polyethers could potentially be achieved through methods like the Williamson ether synthesis, involving the corresponding alkoxide and a dihaloalkane, or through acid-catalyzed self-condensation, though the latter is less common for benzyl (B1604629) alcohols.
Polycarbonates: Reaction with phosgene (B1210022) or its substitutes, such as diphenyl carbonate, is a standard method for polycarbonate synthesis. mdpi.com The inclusion of the bulky tert-amylphenyl group would be expected to enhance the solubility and modify the thermal properties of the resulting polycarbonate.
Polyamides: While direct incorporation of the alcohol into a polyamide backbone is not feasible, it could be chemically modified into a diamine or diacid monomer first. For instance, the benzyl alcohol could be oxidized to a carboxylic acid and then converted to a diacid chloride, or the aromatic ring could be nitrated, reduced to an amine, and then used in polycondensation reactions. researchgate.net
Influence of the Bulky 2-Methylbutan-2-yl Substituent on Polymerization Kinetics and Polymer Architecture
The steric hindrance imposed by the 2-methylbutan-2-yl group would be expected to have a significant impact on polymerization kinetics. nih.govnih.gov
Reaction Rates: The bulky nature of the substituent could hinder the approach of other monomers or catalysts to the reactive hydroxyl group, potentially leading to slower polymerization rates compared to less hindered monomers like benzyl alcohol. rsc.org
Polymer Architecture: The presence of the large side group would prevent close packing of the polymer chains, likely resulting in amorphous materials with a more open architecture. This can affect properties such as density, refractive index, and gas permeability.
Investigations into Steric Hindrance Effects on Monomer Reactivity and Polymer Properties
Steric hindrance is a critical factor governing chemical reactions and polymer properties. youtube.com The tert-amyl group is a bulky substituent that would create significant steric crowding around the reactive site. mdpi.com
Monomer Reactivity: The reactivity of the hydroxyl group in this compound in esterification or etherification reactions would likely be reduced due to steric hindrance. rsc.org This effect would be particularly pronounced in reactions requiring a specific transition state geometry.
Polymer Properties: For polymers incorporating this monomer, the bulky side chains would likely lead to:
Increased Solubility: Disruption of intermolecular forces and chain packing would enhance solubility in common organic solvents. researchgate.net
Lowered Glass Transition Temperature (Tg): The increased free volume between polymer chains typically results in a lower Tg.
Modified Mechanical Properties: The polymers might exhibit lower tensile strength but potentially higher flexibility and impact resistance.
Utilization as a Chain-Terminating Agent or Precursor for Hyperbranched Polymeric Structures
Alcohols can act as chain transfer agents or terminators in certain polymerization reactions. researchgate.netuq.edu.au
Chain-Terminating Agent: In cationic or certain coordination polymerizations, alcohols can terminate growing polymer chains. The bulky nature of this compound could make it an effective chain-terminating agent, allowing for control over molecular weight.
Precursor for Hyperbranched Polymers: Hyperbranched polymers are characterized by their highly branched, three-dimensional structures. rsc.orgfrontiersin.orgmdpi.comresearchgate.net An AB2-type monomer, where A and B are reactive functional groups, is typically required for their synthesis. rsc.org this compound, in its current form, is an AB-type monomer. However, it could be chemically modified, for example, by introducing two additional reactive groups onto the phenyl ring, to create an AB2 monomer suitable for the synthesis of hyperbranched polymers.
Precursor in the Synthesis of Specialty Organic Compounds
While direct applications are not documented, the structure of this compound makes it a potential precursor for more complex molecules.
Development of Ligands for Organometallic Catalysis
The synthesis of ligands for organometallic catalysis often involves the functionalization of aromatic scaffolds. youtube.comyoutube.com
Ligand Synthesis: this compound could be a starting material for ligands used in catalysis. For example, the hydroxyl group could be replaced by a phosphine (B1218219), or the aromatic ring could be functionalized with coordinating groups. The bulky tert-amyl group could play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability. mdpi.comacs.orgacs.org The steric bulk can create a specific coordination environment around the metal center, which is a key principle in catalyst design.
Synthesis of Chiral Auxiliaries and Inducers
While direct applications of this compound as a chiral auxiliary have not been extensively documented, its structure is reminiscent of components used in the design of such molecules. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The bulky tert-amyl group in this compound could, in principle, be exploited to create a sterically biased environment around a reactive center.
For instance, the hydroxyl group could be esterified with a prochiral acid. The resulting derivative, now possessing a chiral center, could undergo diastereoselective reactions where the tert-amyl group dictates the facial selectivity of an incoming reagent. Subsequent removal of the this compound moiety would yield an enantiomerically enriched product. The development of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals and agrochemicals. nih.govchiroblock.com
Intermediate in the Construction of Advanced Functional Organic Molecules
The phenyl and hydroxymethyl groups of this compound provide a versatile platform for the synthesis of more complex functional molecules, such as those used in optoelectronics and as molecular switches.
The hydroxymethyl group can be readily converted into a variety of other functional groups, including halides, amines, and ethers, opening pathways to a diverse range of derivatives. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities that can tune the electronic properties of the molecule.
For example, elaboration of the this compound core could lead to the synthesis of molecules with extended π-conjugation, a key feature of organic semiconductors and light-emitting materials. The bulky tert-amyl group could serve to disrupt intermolecular packing in the solid state, potentially influencing the material's photophysical properties and charge transport characteristics.
Structure-Performance Relationship Studies in Novel Materials
The distinct structural features of this compound are expected to have a profound impact on the macroscopic properties of materials into which it is incorporated.
Impact of Bulky Alkyl and Hydroxymethyl Groups on Liquid Crystal Mesophase Behavior
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. uh.edu The shape and polarity of the constituent molecules are critical in determining the type and stability of the liquid crystalline phases (mesophases). nih.gov The introduction of a bulky substituent like the tert-amyl group can significantly influence mesophase behavior.
In calamitic (rod-shaped) liquid crystals, the tert-amyl group would increase the molecular width, potentially disrupting the formation of highly ordered smectic phases and favoring the less ordered nematic phase. researchgate.net The steric hindrance afforded by this group could also lower the clearing point (the temperature at which the material becomes an isotropic liquid). Conversely, in discotic (disk-shaped) liquid crystals, the tert-amyl group could act as a flexible side chain, influencing the columnar packing and the electronic properties within the columns. The hydroxymethyl group, being polar, can introduce specific intermolecular interactions, such as hydrogen bonding, which can also stabilize or destabilize certain mesophases.
Design of Functionalized Surfaces and Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for modifying the surface properties of materials. The this compound molecule possesses the necessary components to act as a building block for SAMs.
The hydroxyl group can serve as a chemical anchor to a variety of oxide surfaces. Alternatively, it could be converted to a thiol or a silane, which are common anchoring groups for gold and silica (B1680970) surfaces, respectively. The bulky tert-amyl group would play a crucial role in controlling the packing density and organization of the monolayer. nih.gov By creating significant steric hindrance, it would likely lead to the formation of loosely packed and disordered SAMs. This controlled "free volume" within the monolayer could be advantageous for applications in sensing, where it could allow for the intercalation of analyte molecules.
Exploration in Supramolecular Chemistry and Non-Covalent Interactions Driven by Steric Effects
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The steric bulk of the tert-amyl group in derivatives of this compound can be a powerful tool in directing the formation of specific supramolecular architectures.
Steric effects can influence reaction pathways and the stability of molecular complexes. nih.govmdpi.com In the context of host-guest chemistry, a cavity lined with tert-amylphenyl groups would possess a well-defined shape and size, potentially leading to selective binding of guest molecules that can fit within the sterically constrained environment. Furthermore, the steric hindrance can be used to control the aggregation behavior of molecules in solution and in the solid state, influencing properties such as solubility and crystal packing. The interplay between the steric repulsion of the tert-amyl groups and other non-covalent interactions, such as hydrogen bonding from the hydroxymethyl group, could lead to the formation of novel and complex supramolecular assemblies with emergent properties.
Conclusions and Future Research Directions
Recapitulation of Key Research Findings and Methodological Contributions
[4-(2-Methylbutan-2-yl)phenyl]methanol, also known as 4-(tert-amyl)benzyl alcohol, is a substituted aromatic alcohol. Its molecular structure, featuring a hydroxymethyl group attached to a benzene (B151609) ring substituted with a bulky tert-amyl group, provides it with distinct physical and chemical properties that are subjects of scientific inquiry.
Synthesis and Methodological Approaches: The primary synthesis of this compound typically involves the reduction of the corresponding aldehyde, 4-(2-Methylbutan-2-yl)benzaldehyde. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727). google.com This well-established method is a staple in organic synthesis for converting aldehydes and ketones to their corresponding alcohols.
Broader research into the synthesis of substituted benzyl (B1604629) alcohols has identified several innovative and sustainable methodologies that could be applied to this specific compound. These include:
Metal-Free Reduction: A novel approach utilizes p-toluenesulfonylhydrazones derived from aldehydes, which are then coupled with water under reflux or microwave conditions to yield benzyl alcohols. organic-chemistry.org This method avoids the use of metal hydrides or catalysts, presenting a greener alternative. organic-chemistry.org
Direct C-H Oxidation: Advanced methods allow for the selective monooxidation of alkylated benzenes directly to benzylic alcohols using oxidants like bis(methanesulfonyl) peroxide. acs.org This strategy offers high functional group tolerance and avoids the need for a pre-existing functional group at the benzylic position. acs.org
Catalytic Oxidation: Aerobic oxidation of benzyl alcohol derivatives to aldehydes using catalysts like palladium oxide supported on ceria nanorods has been studied. mdpi.com While this research focuses on the reverse reaction, understanding the mechanism is crucial for optimizing the synthesis of the alcohol by preventing over-oxidation.
Physicochemical and Spectroscopic Properties: The structural and electronic properties of this compound have been characterized, providing foundational data for its identification and use. While specific experimental data for this exact compound is sparse in publicly available literature, data for closely related structures like (4-tert-butylphenyl)methanol allows for reliable predictions.
Table 1: Physicochemical Properties of Related Benzyl Alcohols
| Property | (4-tert-butylphenyl)methanol | [4-(butan-2-yl)phenyl]methanol |
|---|---|---|
| Molecular Formula | C11H16O | C11H16O |
| Molecular Weight | 164.25 g/mol | 164.25 g/mol |
| Physical Form | - | Liquid |
| Specific Gravity | 0.968 - 0.972 @ 20°C thegoodscentscompany.com | - |
| Refractive Index | 1.517 - 1.519 @ 20°C thegoodscentscompany.com | - |
| Flash Point | >110°C thegoodscentscompany.com | - |
This table presents data for structurally similar compounds to provide context for the properties of this compound.
Table 2: Spectroscopic Data Interpretation for this compound
| Spectroscopy | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (approx. 4.6 ppm), and distinct signals for the ethyl and two methyl groups of the tert-amyl substituent. |
| ¹³C NMR | Resonances for the aromatic carbons (approx. 125-145 ppm), the benzylic carbon (approx. 65 ppm), and the aliphatic carbons of the tert-amyl group. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (approx. 3200-3600 cm⁻¹), C-O stretching (approx. 1010-1075 cm⁻¹), and C-H stretching and aromatic C=C bending frequencies. researchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (178.27 g/mol ), with characteristic fragmentation patterns including the loss of the hydroxyl group and cleavage at the benzylic position. moldb.comnist.gov |
This table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.
Identification of Unaddressed Research Questions and Emerging Avenues for Investigation
Despite its well-defined structure, significant gaps remain in the scientific understanding and application of this compound.
Limited Application-Focused Research: There is a notable lack of published studies exploring the specific applications of this compound. While benzyl alcohols, in general, are used as solvents, preservatives, and intermediates in fragrances and pharmaceuticals, the unique contribution of the tert-amyl group in this compound has not been systematically investigated. elchemy.comnih.gov The bulky, hydrophobic nature of this group could impart valuable properties such as enhanced solubility in nonpolar media or specific steric hindrance in targeted molecular interactions.
Advanced Material Precursor: The potential of this compound as a monomer or building block for polymers, resins, or other advanced materials is an unexplored frontier. Its structure could be leveraged to create materials with tailored thermal stability, optical properties, or surface characteristics.
Biological Activity Screening: The biological profile of this compound is largely unknown. Systematic screening for potential pharmacological activity is a compelling avenue for future research. Derivatives of similar structures, such as 4-hydroxybenzyl alcohol, have been explored for various biological effects, suggesting that esterification or other modifications of this compound could yield bioactive molecules. rsc.org
Comparative Physicochemical Studies: A detailed, comparative study of the physicochemical properties (e.g., solubility, partition coefficient, viscosity) of a series of 4-alkylbenzyl alcohols, including the tert-amyl variant, would provide valuable data for formulation science and predictive modeling.
Potential for Synergistic Development of Sustainable Synthesis and Innovative Applications of this compound
The future development of this compound is poised for synergistic advancement, where progress in sustainable synthesis can unlock and enable novel applications, which in turn can drive further innovation in its production.
Sustainable Synthesis: There is significant potential to move beyond traditional stoichiometric reduction methods towards greener synthetic routes. Future research should focus on:
Catalytic Hydrogenation: Developing selective catalytic hydrogenation processes for the corresponding aldehyde or carboxylic acid, using reusable, non-precious metal catalysts to minimize waste and cost.
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic reductions, which operate under mild conditions in aqueous media, representing the pinnacle of green chemistry.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and increase efficiency compared to batch production. organic-chemistry.org
Innovative Applications: The development of efficient and sustainable synthetic methods will make the compound more accessible for exploratory research into a range of innovative applications:
Polymer and Materials Science: The tert-amyl group can act as a bulky "pendant" group in polymerization, potentially leading to polymers with high glass transition temperatures, amorphous character, and improved solubility in organic solvents. These properties are desirable for specialty coatings, high-performance engineering plastics, and membrane technologies.
Pharmaceutical and Agrochemical Intermediates: The compound serves as a versatile intermediate. google.com Its hydroxyl group can be readily converted into other functionalities (e.g., esters, ethers, halides), making it a valuable starting point for the synthesis of more complex molecules with potential biological activity. nih.gov The bulky alkyl group could be used to modulate the lipophilicity and metabolic stability of a potential drug candidate.
Liquid Crystal Technology: The rigid phenyl ring combined with the flexible alkyl group is a structural motif found in some liquid crystalline materials. Investigation into derivatives of this compound for applications in display technologies could be a fruitful area of research.
By focusing on the parallel development of green synthetic pathways and a deeper exploration of its potential applications, the scientific community can fully unlock the value of this compound as a specialty chemical for the 21st century.
Q & A
Q. What are the common synthetic routes for [4-(2-Methylbutan-2-yl)phenyl]methanol, and what critical parameters influence yield and purity?
Answer: The synthesis typically involves alkylation or etherification reactions. For example, a modified Williamson ether synthesis can be employed using 2-(2-methylbutan-2-yl)phenol (a precursor) and a halide or alcohol derivative. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) is often used to deprotonate phenolic hydroxyl groups and promote nucleophilic substitution .
- Solvent optimization : Polar aprotic solvents like DMF or acetone enhance reaction efficiency.
- Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) to balance reaction rate and byproduct formation .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?
Answer: Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR identify the aromatic proton environment (δ 6.8–7.4 ppm) and the tertiary butyl group (δ 1.3–1.5 ppm for CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 192.15 [M+H]⁺ for C₁₂H₁₆O).
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in derivatives) . Crystallographic data collection typically uses a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how do software tools like SHELXL address these?
Answer: Challenges include:
- Disorder in bulky substituents : The tert-butyl group may exhibit rotational disorder, complicating electron density maps.
- Hydrogen bonding networks : Intermolecular O–H⋯N or π-π interactions require precise modeling to avoid overfitting .
Solutions : - SHELXL refinement : Uses least-squares minimization with restraints for bond lengths/angles. The "ISOR" command stabilizes anisotropic displacement parameters for disordered atoms .
- Twinned data handling : SHELXL’s "TWIN" keyword refines twin fractions and matrix components for non-merohedral twinning .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from:
- Conformational isomerism : Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., hindered rotation of substituents).
- Impurity interference : LC-MS or 2D NMR (COSY, HSQC) isolates signals from co-eluting impurities .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare them to experimental data .
Q. What strategies are employed to study the biological activity of this compound derivatives, particularly in structure-activity relationships (SAR)?
Answer: SAR studies focus on:
- Functional group modification : Introducing oxadiazole or morpholine rings enhances interactions with biological targets (e.g., enzymes) .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen bond donors/acceptors.
- In vitro assays : Anti-inflammatory activity is tested via COX-2 inhibition assays, while antibacterial efficacy uses MIC (Minimum Inhibitory Concentration) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
